3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid
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Overview
Description
3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid is a heterocyclic compound that combines the structural features of indazole and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.
Sulfonamide Formation: The indazole derivative is then reacted with a sulfonyl chloride to form the sulfonamide linkage.
Thiophene Carboxylic Acid Formation: The thiophene ring is introduced through a coupling reaction with a thiophene derivative, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the indazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other electronic materials.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the indazole and thiophene rings can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 3-amino-1H-indazole-1-carboxamide.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid.
Uniqueness
3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid is unique due to the combination of the indazole and thiophene rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(1H-indazol-4-ylsulfamoyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S2/c16-12(17)11-10(4-5-20-11)21(18,19)15-9-3-1-2-8-7(9)6-13-14-8/h1-6,15H,(H,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHVBSFTDIFOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=C(SC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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